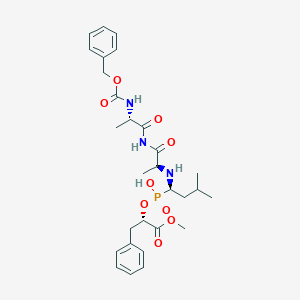
Benzyloxycarbonylalanyl-alanyl-leucyl phosphinate-3-phenyllactic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyloxycarbonylalanyl-alanyl-leucyl phosphinate-3-phenyllactic acid methyl ester, also known as Z-FAL-PLP-OMe, is a synthetic peptide that has gained significant attention in scientific research due to its potential applications in drug development. This peptide is a derivative of the natural peptide, phospholipase A2, which plays a crucial role in inflammation and immune response.
Wirkmechanismus
The mechanism of action of Benzyloxycarbonylalanyl-alanyl-leucyl phosphinate-3-phenyllactic acid methyl estere involves its interaction with phospholipase A2. This interaction inhibits the activity of phospholipase A2, which is responsible for the production of inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting the activity of phospholipase A2, Benzyloxycarbonylalanyl-alanyl-leucyl phosphinate-3-phenyllactic acid methyl estere reduces inflammation and pain.
Biochemische Und Physiologische Effekte
Benzyloxycarbonylalanyl-alanyl-leucyl phosphinate-3-phenyllactic acid methyl estere has been shown to have various biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. In addition, Benzyloxycarbonylalanyl-alanyl-leucyl phosphinate-3-phenyllactic acid methyl estere has been found to inhibit the growth of cancer cells. It has also been shown to have analgesic properties, reducing pain in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
Benzyloxycarbonylalanyl-alanyl-leucyl phosphinate-3-phenyllactic acid methyl estere has several advantages for lab experiments. It is stable under various conditions, making it easy to handle and store. In addition, it is relatively easy to synthesize, making it accessible to researchers. However, Benzyloxycarbonylalanyl-alanyl-leucyl phosphinate-3-phenyllactic acid methyl estere has some limitations. It is expensive to synthesize, which may limit its use in large-scale experiments. In addition, its mechanism of action is not fully understood, which may limit its potential applications.
Zukünftige Richtungen
There are several future directions for research on Benzyloxycarbonylalanyl-alanyl-leucyl phosphinate-3-phenyllactic acid methyl estere. One potential direction is to further investigate its anticancer properties. Another potential direction is to explore its potential as a treatment for inflammatory diseases such as arthritis and multiple sclerosis. In addition, further research is needed to fully understand its mechanism of action and potential side effects.
Conclusion
In conclusion, Benzyloxycarbonylalanyl-alanyl-leucyl phosphinate-3-phenyllactic acid methyl estere is a synthetic peptide with potential applications in drug development. Its anti-inflammatory and analgesic properties make it a promising candidate for the treatment of various inflammatory diseases. In addition, its ability to inhibit the growth of cancer cells makes it a potential anticancer agent. While further research is needed to fully understand its potential applications, Benzyloxycarbonylalanyl-alanyl-leucyl phosphinate-3-phenyllactic acid methyl estere represents an exciting area of research in the field of peptide therapeutics.
Synthesemethoden
Benzyloxycarbonylalanyl-alanyl-leucyl phosphinate-3-phenyllactic acid methyl estere is synthesized through a solid-phase peptide synthesis method. This involves the stepwise addition of amino acids to a resin-bound peptide chain. The peptide chain is then cleaved from the resin and purified using various chromatography techniques. The final product is obtained in the form of a white powder.
Wissenschaftliche Forschungsanwendungen
Benzyloxycarbonylalanyl-alanyl-leucyl phosphinate-3-phenyllactic acid methyl estere has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory diseases such as arthritis, asthma, and multiple sclerosis. In addition, Benzyloxycarbonylalanyl-alanyl-leucyl phosphinate-3-phenyllactic acid methyl estere has been found to inhibit the growth of cancer cells, making it a potential anticancer agent.
Eigenschaften
CAS-Nummer |
128901-55-3 |
|---|---|
Produktname |
Benzyloxycarbonylalanyl-alanyl-leucyl phosphinate-3-phenyllactic acid methyl ester |
Molekularformel |
C29H40N3O9P |
Molekulargewicht |
605.6 g/mol |
IUPAC-Name |
[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]oxy-[(1R)-3-methyl-1-[[(2S)-1-oxo-1-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propan-2-yl]amino]butyl]phosphinic acid |
InChI |
InChI=1S/C29H40N3O9P/c1-19(2)16-25(42(37,38)41-24(28(35)39-5)17-22-12-8-6-9-13-22)30-20(3)26(33)32-27(34)21(4)31-29(36)40-18-23-14-10-7-11-15-23/h6-15,19-21,24-25,30H,16-18H2,1-5H3,(H,31,36)(H,37,38)(H,32,33,34)/t20-,21-,24-,25+/m0/s1 |
InChI-Schlüssel |
HLJZNCINMYDAOE-WIHVIGOGSA-N |
Isomerische SMILES |
C[C@@H](C(=O)NC(=O)[C@H](C)NC(=O)OCC1=CC=CC=C1)N[C@@H](CC(C)C)P(=O)(O)O[C@@H](CC2=CC=CC=C2)C(=O)OC |
SMILES |
CC(C)CC(NC(C)C(=O)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1)P(=O)(O)OC(CC2=CC=CC=C2)C(=O)OC |
Kanonische SMILES |
CC(C)CC(NC(C)C(=O)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1)P(=O)(O)OC(CC2=CC=CC=C2)C(=O)OC |
Synonyme |
enzyloxycarbonylalanyl-alanyl-leucyl phosphinate-3-phenyllactic acid methyl ester Cbz-Ala-Ala-Leu(P)-(O)-Phe-OMe CbzAAL(P)(O)FOMe |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-(2-methylpropoxy)benzamide](/img/structure/B236927.png)
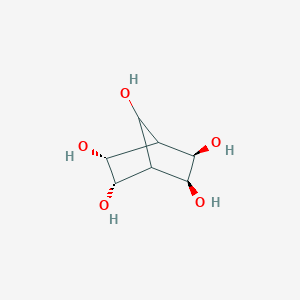
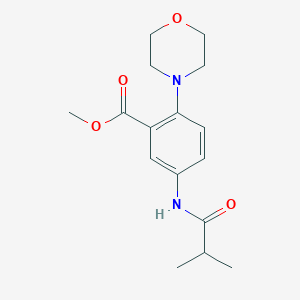
![Methyl 2-(10,13-diacetyloxy-4,15-dimethyl-8-oxo-3,7,17-trioxatetracyclo[12.2.1.16,9.02,4]octadeca-1(16),9(18),14-trien-12-yl)prop-2-enoate](/img/structure/B236941.png)
![Methyl 3-{[(4-bromophenoxy)acetyl]amino}-4-(4-ethyl-1-piperazinyl)benzoate](/img/structure/B236947.png)
![Ethyl 3-[(4-iodobenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B236957.png)
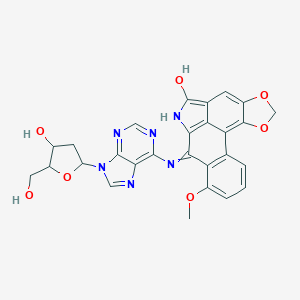
![Methyl 5-[(2-methoxybenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B236966.png)

![Methyl 3-{[(3-chlorophenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B236982.png)
![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236993.png)
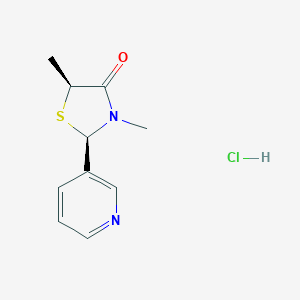
![N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B236999.png)
![N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-phenylsulfanylacetamide](/img/structure/B237005.png)